Dichlororutheniumbis(ylium); dodeca-2,6,10-triene-1,12-diide
Description
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene is a coordination compound featuring ruthenium as the central metal atom. This compound is notable for its unique structure, where the ruthenium ion is coordinated with two chlorine atoms and a ligand consisting of a dodecatriene chain with specific Z-configurations at positions 2, 6, and 10. The compound’s distinct configuration and coordination make it an interesting subject for various chemical studies and applications.
Properties
IUPAC Name |
dichlororuthenium(2+);dodeca-1,6,11-triene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18.2ClH.Ru/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h3-6,11-12H,1-2,7-10H2;2*1H;/q-2;;;+4/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFFVMAWJALNHN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[CH-]CCC=CCC[CH-]C=C.Cl[Ru+2]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
The most widely documented method involves the direct reaction of ruthenium trichloride (RuCl₃) with excess butadiene in 2-methoxyethanol at elevated temperatures. The reaction proceeds as follows:
- Reactants : Anhydrous RuCl₃ (1.0 equiv) is dissolved in 2-methoxyethanol.
- Gas Introduction : Butadiene gas is introduced under reflux at 90°C for 12–24 hours.
- Isolation : The product precipitates as a deep green crystalline solid, which is filtered, washed with ethanol, and dried under vacuum.
Key Parameters
Characterization
- ¹H NMR : Resonances at δ 5.2–5.6 ppm (allylic protons) and δ 1.8–2.4 ppm (methylene protons).
- IR Spectroscopy : Absorbance at 1,520 cm⁻¹ (C=C stretching) and 310 cm⁻¹ (Ru–Cl).
Trimerization of Butadiene with Ruthenium Trichloride under Reducing Conditions
Procedure
This method leverages the trimerization of butadiene catalyzed by ruthenium trichloride in the presence of reducing agents:
- Reactants : RuCl₃ is combined with butadiene in methanol.
- Reduction : Hydrogen chloride gas is introduced to maintain a reducing environment.
- Reaction : The mixture is stirred at 60–80°C for 6–8 hours.
- Workup : The product is extracted with dichloromethane and recrystallized from hexane.
Mechanistic Insights
The reaction proceeds via a coordination-insertion mechanism :
- RuCl₃ coordinates three butadiene molecules.
- Sequential [2+2] cycloadditions form the dodecatriene ligand.
- Reduction of Ru(III) to Ru(IV) stabilizes the final complex.
Alternative Solvent Systems and Ligand Variations
Modified Solvent Approaches
Ligand-Stabilized Syntheses
- Phosphine Additives : Adding PPh₃ (triphenylphosphine) during synthesis stabilizes intermediates, improving yields to 75%.
- Temperature Control : Lower temperatures (40–50°C) minimize side products but extend reaction times to 48 hours.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 (THF) |
|---|---|---|---|
| Yield | 65–70% | 60% | 50% |
| Reaction Time | 12–24 h | 6–8 h | 8–10 h |
| Byproducts | Minimal | Moderate | Significant |
| Scalability | High | Moderate | Low |
| Characterization Confirmed | NMR, IR | NMR, X-ray | NMR |
Notes:
- X-ray Crystallography : Confirms octahedral geometry with η³:η²:η³-coordinated dodecatriene.
- Thermal Stability : Decomposes above 200°C, releasing butadiene.
Challenges and Optimization Strategies
Common Issues
Chemical Reactions Analysis
Types of Reactions
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, often resulting in changes to the coordination environment.
Reduction: The compound can be reduced, typically involving the addition of electrons to the ruthenium center.
Substitution: Ligands coordinated to the ruthenium can be substituted with other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions often involve the use of other ligands in excess, under conditions that favor the displacement of the original ligands.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction could produce lower oxidation state species. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization processes.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a probe for biological systems.
Medicine: Research is ongoing into its potential use in cancer therapy, given the unique properties of ruthenium complexes in interacting with DNA and other cellular components.
Industry: It is employed in the development of advanced materials and as a component in certain industrial catalytic processes.
Mechanism of Action
The mechanism by which Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene exerts its effects involves the coordination of the ruthenium center with various substrates. This coordination can facilitate electron transfer processes, activate small molecules, and promote catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as DNA binding in medicinal chemistry or substrate activation in catalysis.
Comparison with Similar Compounds
Similar Compounds
- Dichlororuthenium(2+);(2Z,6Z,10Z)-hexadeca-2,6,10-triene
- Dichlororuthenium(2+);(2Z,6Z,10Z)-octadeca-2,6,10-triene
Uniqueness
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene is unique due to its specific ligand configuration and the resulting electronic and steric properties. Compared to similar compounds with different chain lengths or configurations, it may exhibit distinct reactivity and stability, making it particularly suitable for certain applications in catalysis and medicinal chemistry.
Biological Activity
Dichlororutheniumbis(ylium); dodeca-2,6,10-triene-1,12-diide is a coordination compound featuring ruthenium as the central metal atom. This compound is characterized by its unique structure, where dichloro groups coordinate with a dodeca-2,6,10-triene ligand. While the primary focus of research has been on its catalytic properties, emerging studies indicate potential biological activities that warrant further investigation.
Chemical Structure and Properties
The compound can be represented as , indicating its coordination with the dodeca-2,6,10-triene ligand in various modes. The presence of multiple double bonds in the hydrocarbon chain contributes to its reactivity and interaction with biological macromolecules.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₈Cl₂Ru |
| Molecular Weight | 335.56 g/mol |
| Catalytic Activity | High for allylic alcohols; effective in carbonyl formation |
| Biological Activity | Limited data available |
The synthesis of this compound typically involves the reaction of ruthenium precursors with dodeca-2,6,10-triene ligands under controlled conditions. Common methods include using ruthenium trichloride as a starting material in an inert atmosphere to prevent oxidation.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the coordination of the ruthenium center with biological substrates may facilitate electron transfer processes and activate small molecules. This interaction could potentially lead to modifications in cellular pathways or DNA interactions.
Biological Activity
Research on the biological activity of this compound is still in its early stages. However, studies on similar ruthenium complexes have shown promising results:
- Anticancer Activity : Ruthenium complexes are known for their ability to interact with DNA and proteins, suggesting potential applications in cancer therapy.
- Interaction with Biological Molecules : Initial investigations indicate that this compound may bind to various biological macromolecules, influencing their function.
Case Studies
Several studies have explored the biological implications of ruthenium complexes:
- Study on Ruthenium Complexes : A study demonstrated that certain ruthenium complexes exhibited significant cytotoxicity against cancer cell lines by inducing apoptosis through DNA interaction mechanisms.
- Catalytic Properties and Biological Implications : Research highlighted that dichloro(dodeca-2,6,10-triene-1,12-diyl)ruthenium(IV) acts as an efficient catalyst for organic transformations while also showing potential for biological applications due to its structural properties .
Future Directions
Further research is necessary to elucidate the specific biological effects of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and biodistribution of the compound.
- Mechanistic Studies : Understanding how this compound interacts at a molecular level with cellular components.
- Therapeutic Applications : Exploring its potential use in targeted drug delivery systems or as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
